2-Ethylproline hydrochloride
Overview
Description
2-Ethylproline hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylproline hydrochloride typically involves the alkylation of proline. One common method is the reaction of proline with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification process might involve crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylproline hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce secondary amines.
Scientific Research Applications
2-Ethylproline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the behavior of proline derivatives in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylproline hydrochloride involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of proline and influence protein folding and stability. It may also interact with enzymes and receptors, affecting their activity and function. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
2-Ethylproline hydrochloride can be compared with other proline derivatives such as:
2-Methylproline: Similar in structure but with a methyl group instead of an ethyl group.
4-Hydroxyproline: Contains a hydroxyl group, making it more hydrophilic.
Cis-4-Hydroxyproline: Another hydroxylated proline derivative with different stereochemistry.
The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity in distinct ways.
Properties
IUPAC Name |
2-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRIGVRKLONTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-89-8 | |
Record name | Proline, 2-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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